molecular formula C9H12ClNO3 B11926548 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

Katalognummer: B11926548
Molekulargewicht: 217.65 g/mol
InChI-Schlüssel: FXSJEZLKVMURLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is known for its unique structure, which includes a benzodioxole ring fused with an amino group and an ethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst to form the benzodioxole ring. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzodioxole ring can interact with hydrophobic regions of proteins. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol
  • 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
  • 5-(Benzo[d][1,3]dioxol-5-yl)-2-aminoethanol

Uniqueness

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C9H12ClNO3

Molekulargewicht

217.65 g/mol

IUPAC-Name

2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H

InChI-Schlüssel

FXSJEZLKVMURLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CCO)OC(O2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.